3,4,7-Trichloro-5-methoxy-1H-indazole
Overview
Description
3,4,7-Trichloro-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The unique structure of this compound, characterized by the presence of three chlorine atoms and a methoxy group, makes it an interesting subject for chemical and pharmacological research.
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, leading to cell death in cancer cells .
Biochemical Pathways
For example, some indazole derivatives can inhibit the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) , which are involved in inflammation and cancer progression .
Result of Action
Some indazole derivatives have been found to exhibit antiproliferative activity, inhibiting cell growth in various neoplastic cell lines .
Action Environment
It’s worth noting that the stability and efficacy of many compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7-Trichloro-5-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,7-trichloro-1H-indazole with methoxy-substituted reagents under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4,7-Trichloro-5-methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3,4,7-Trichloro-5-methoxy-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
- 3,4-Dichloro-5-methoxy-1H-indazole
- 3,4,7-Trichloro-1H-indazole
- 5-Methoxy-1H-indazole
Comparison: 3,4,7-Trichloro-5-methoxy-1H-indazole is unique due to the presence of three chlorine atoms and a methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for research and development .
Properties
IUPAC Name |
3,4,7-trichloro-5-methoxy-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2O/c1-14-4-2-3(9)7-5(6(4)10)8(11)13-12-7/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWIFBBMLAPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(NN=C2C(=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287253 | |
Record name | 3,4,7-Trichloro-5-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-07-6 | |
Record name | 3,4,7-Trichloro-5-methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,7-Trichloro-5-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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